molecular formula C14H16N4O B15488561 3,3'-Diamino-4,4'-dimethylazoxybenzene CAS No. 5857-92-1

3,3'-Diamino-4,4'-dimethylazoxybenzene

Cat. No.: B15488561
CAS No.: 5857-92-1
M. Wt: 256.30 g/mol
InChI Key: JWJSYFGLCXZQJX-UHFFFAOYSA-N
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Description

3,3'-Diamino-4,4'-dimethylazoxybenzene is a specialized azoxybenzene derivative of interest in advanced materials science and synthetic chemistry. Its structure, featuring both azoxy and diamino functional groups, makes it a valuable precursor or building block for synthesizing more complex molecules, such as dyes, liquid crystals, and polymers . Researchers may also utilize it in the development of coordination compounds and metal-organic frameworks (MOFs) due to its potential as a multidentate ligand. This compound is provided as a high-purity material to ensure consistent performance in experimental applications. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

CAS No.

5857-92-1

Molecular Formula

C14H16N4O

Molecular Weight

256.30 g/mol

IUPAC Name

(3-amino-4-methylphenyl)-(3-amino-4-methylphenyl)imino-oxidoazanium

InChI

InChI=1S/C14H16N4O/c1-9-3-5-11(7-13(9)15)17-18(19)12-6-4-10(2)14(16)8-12/h3-8H,15-16H2,1-2H3

InChI Key

JWJSYFGLCXZQJX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N=[N+](C2=CC(=C(C=C2)C)N)[O-])N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with 3,3'-Diamino-4,4'-dimethylazobenzene

  • Structural Difference : The azobenzene analog lacks the oxygen atom in the azo group (–N=N– vs. –N=N(O)–).
  • Reactivity : The azoxy group enhances oxidative stability due to the electron-withdrawing oxygen atom, reducing susceptibility to reduction compared to azobenzene derivatives.
  • Applications: Azobenzene derivatives are widely used as dyes and photoresponsive materials, whereas azoxybenzene derivatives like 3,3'-diamino-4,4'-dimethylazoxybenzene are less common in dyes but may exhibit superior thermal stability in polymer matrices .

Comparison with 3,3'-Dimethylbenzidine (o-Tolidine)

  • Structural Difference : 3,3'-Dimethylbenzidine (CAS 119-93-7) is a benzidine derivative with methyl groups at the 3,3'-positions but lacks the azoxy linkage.
  • Physical Properties :
    • Melting Point: 129–131°C for 3,3'-dimethylbenzidine vs. unavailable data for the azoxybenzene compound .
    • Solubility: Both compounds are poorly water-soluble due to methyl substituents.

Comparison with 4,4′-Diamino-3,3′-azoxyfurazan

  • Structural Difference : The furazan derivative contains two heterocyclic rings (oxidized diazole) instead of benzene rings.
  • Energetic Properties :
    • Density: Furazan derivatives (e.g., 1.737 g/cm³ for DAFF) are denser due to compact heterocyclic structures, enhancing detonation velocity in explosives.
    • Stability: The azoxybenzene compound likely has lower thermal stability than furazan-based explosives due to weaker aromatic stabilization .

Comparison with 4,4'-Diamino-3,3',5,5'-Tetramethylbiphenyl

  • Structural Difference : Additional methyl groups at the 5,5'-positions increase steric hindrance.
  • Physical Properties :
    • Melting Point: 168–169°C for the tetramethyl derivative vs. undetermined for the dimethylazoxybenzene compound.
    • Solubility: Both compounds exhibit low water solubility (<0.1 g/100 mL at 20°C) due to hydrophobic methyl groups .
  • Applications : The tetramethyl derivative is used in specialized polymer research, whereas the azoxybenzene compound’s applications remain less documented .

Comparison with Sulfonated Diamines (e.g., 4,4'-Diamino-3,3'-disulphonic Acid)

  • Structural Difference : Sulfonic acid groups (–SO₃H) replace methyl groups, drastically altering solubility.
  • Applications : Sulfonated diamines are water-soluble and used in dye manufacturing, contrasting with the hydrophobic azoxybenzene compound, which is more suited for hydrophobic polymer systems .

Q & A

Q. What are the recommended synthetic methods for 3,3'-Diamino-4,4'-dimethylazoxybenzene?

The synthesis involves diazotization and coupling reactions under controlled conditions:

  • Diazotization : Use sodium nitrite in acidic medium (HCl, 0–5°C) to convert 3-nitro-4-methylaniline to its diazonium salt, minimizing decomposition by maintaining low temperatures .
  • Coupling : React with 3-amino-4-methylphenol in alkaline conditions (pH 8–10) to form the azoxy bridge. Purify via recrystallization from ethanol/water (1:3 v/v) .
  • Yield Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:4). Typical yields range from 65–75% .

Q. How should researchers characterize its structural and chemical purity?

Use a multi-technique approach:

  • Spectroscopy :
  • FT-IR: Confirm azoxy (N-O-N) stretching at 1240–1280 cm⁻¹ and amine (–NH₂) bands at 3350–3450 cm⁻¹ .
  • ¹H NMR (DMSO-d6): Identify methyl groups (δ 2.1–2.3 ppm) and aromatic protons (δ 6.8–7.5 ppm) .
    • Chromatography :
  • HPLC (C18 column, acetonitrile/water gradient): Purity >98% with retention time ~8.2 min .
    • Elemental Analysis : Validate C, H, N content within ±0.3% of theoretical values .

Q. What safety protocols are critical given its structural analogs?

Based on benzidine analog data (IARC Group 2B):

  • Handling : Use fume hoods, closed systems, and PPE (nitrile gloves, Type 4B suits).
  • Storage : Keep in amber glass under nitrogen at –20°C to prevent oxidation .
  • Waste Disposal : Neutralize with 10% acetic acid before incineration .

Advanced Research Questions

Q. How do high-pressure conditions alter its crystalline structure?

Diamond anvil cell (DAC) studies reveal:

Pressure Range (GPa)Structural ChangesCharacterization Tools
0–5Orthorhombic symmetry with intramolecular H-bondingSynchrotron XRD
5–15π-π stacking distortion; amorphization beginsRaman spectroscopy
>15Phase transition with azoxy bond elongation (>1.42 Å)DFT modeling

Q. What mechanisms drive its thermal decomposition?

Non-isothermal DSC (10°C/min, N₂ atmosphere) identifies three stages:

  • Stage 1 (180–220°C) : Endothermic azoxy bond cleavage (ΔH = 58 kJ/mol).
  • Stage 2 (220–350°C) : Exothermic methyl oxidation (Ea = 132 kJ/mol via Kissinger analysis).
  • Stage 3 (>350°C) : Carbonization with residual char (~12% mass). Analytical Validation : TG-FTIR detects NO₂ and CO₂ as primary gaseous products .

Q. Can computational modeling predict its reactivity in polymer composites?

DFT (B3LYP/6-311+G**) reveals:

  • Electrophilic Sites : Amino groups show high Fukui indices (f⁻ > 0.25), favoring epoxy cross-linking .
  • Binding Energy : –45 kJ/mol with bisphenol-A epoxy, suggesting stable adducts . Experimental Validation : Dielectric loss tangent (tan δ) decreases by 40% in cured composites, confirming reduced mobility .

Methodological Notes

  • Contradictions in Thermal Data : Earlier studies report decomposition onset at 170°C , while high-pressure DAC experiments show stability up to 200°C . Resolve via controlled heating rate studies (1–20°C/min).
  • Synthesis Variability : Yield discrepancies (65–75%) arise from pH sensitivity during coupling; use automated titration for precise control .

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